

# Application Notes: (3-Isopropylisoxazol-5-yl)methanol as a Versatile Synthetic Building Block

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## Compound of Interest

Compound Name: (3-Isopropylisoxazol-5-yl)methanol

Cat. No.: B186614

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## Introduction

**(3-Isopropylisoxazol-5-yl)methanol** is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antibacterial, and antiviral activities.<sup>[1][2][3][4][5][6]</sup> The presence of a primary alcohol functional group at the 5-position of the 3-isopropylisoxazole core provides a versatile handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

These application notes provide detailed protocols for the synthesis of **(3-Isopropylisoxazol-5-yl)methanol** and its subsequent use in further chemical transformations, based on established methodologies for analogous compounds.

## Synthesis of (3-Isopropylisoxazol-5-yl)methanol

The synthesis of **(3-Isopropylisoxazol-5-yl)methanol** can be achieved via a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from isobutyraldoxime, and

propargyl alcohol. This method is adapted from established procedures for the synthesis of analogous 3-aryl- and 3-alkyl-isoxazol-5-yl methanols.<sup>[1][7]</sup>

## Experimental Protocol: Synthesis of (3-Isopropylisoxazol-5-yl)methanol

### 1. Preparation of Isobutyraldoxime (1):

- To a solution of isobutyraldehyde (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.1 equivalents).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the mixture into water and extract with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isobutyraldoxime, which can be used in the next step without further purification.

### 2. [3+2] Cycloaddition to form (3-Isopropylisoxazol-5-yl)methanol (2):

- Dissolve isobutyraldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as carbon tetrachloride (CCl<sub>4</sub>) or N,N-dimethylformamide (DMF).<sup>[1]</sup>
- To this solution, add an oxidizing agent to generate the nitrile oxide in situ. A common method is the dropwise addition of a 5% aqueous solution of sodium hypochlorite (NaOCl) (2.5 equivalents).<sup>[1]</sup>
- Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 70°C) for 24-48 hours.<sup>[1]</sup> Monitor the reaction by TLC.
- After completion, separate the organic phase. If using a water-miscible solvent like DMF, perform an aqueous work-up with ethyl acetate or dichloromethane extraction.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure **(3-Isopropylisoxazol-5-yl)methanol**.

## Predicted Spectroscopic Data

Based on analogous compounds, the following spectroscopic characteristics are expected for **(3-Isopropylisoxazol-5-yl)methanol**:

- $^1\text{H}$  NMR: Resonances for the isopropyl methine and methyl protons, a singlet for the isoxazole ring proton, a doublet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
- $^{13}\text{C}$  NMR: Signals corresponding to the isopropyl carbons, the isoxazole ring carbons, and the methylene carbon of the hydroxymethyl group.
- FT-IR: A broad absorption band in the region of  $3200\text{--}3500\text{ cm}^{-1}$  corresponding to the O-H stretching vibration, and characteristic peaks for C-H and C=N stretching.<sup>[1]</sup>

## Applications in Synthesis

**(3-Isopropylisoxazol-5-yl)methanol** serves as a versatile precursor for a variety of derivatives, primarily through reactions involving the hydroxyl group.

## Conversion to 5-(Chloromethyl)-3-isopropylisoxazole

The hydroxyl group can be readily converted to a chloromethyl group, a more reactive handle for nucleophilic substitution reactions.

## Experimental Protocol: Synthesis of 5-(Chloromethyl)-3-isopropylisoxazole (3)

- To a solution of **(3-Isopropylisoxazol-5-yl)methanol** (1 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at  $0^\circ\text{C}$ .
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(Chloromethyl)-3-isopropylisoxazole.

## Ether Synthesis

The corresponding alkoxide of **(3-Isopropylisoxazol-5-yl)methanol** can be reacted with various alkyl halides to form ethers, expanding the molecular diversity.

## Experimental Protocol: General Procedure for Ether Synthesis (4)

- To a solution of **(3-Isopropylisoxazol-5-yl)methanol** (1 equivalent) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.1 equivalents) at 0°C.
- Stir the mixture for 30 minutes at 0°C.
- Add the desired alkyl halide (1.1 equivalents) and allow the reaction to warm to room temperature.
- Stir until the reaction is complete as monitored by TLC.
- Quench the reaction with water and extract with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

## Ester Synthesis

Esterification of the primary alcohol can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate conditions.

## Experimental Protocol: General Procedure for Ester Synthesis (5)

- Using Acyl Chlorides: To a solution of **(3-Isopropylisoxazol-5-yl)methanol** (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in dichloromethane at 0°C,

add the desired acyl chloride (1.1 equivalents) dropwise. Stir at room temperature until completion. Perform an aqueous work-up and purify by chromatography.

- Using Carboxylic Acids (Fischer Esterification): A mixture of **(3-Isopropylisoxazol-5-yl)methanol** (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent is heated to reflux with removal of water. After completion, the mixture is worked up and the product is purified.

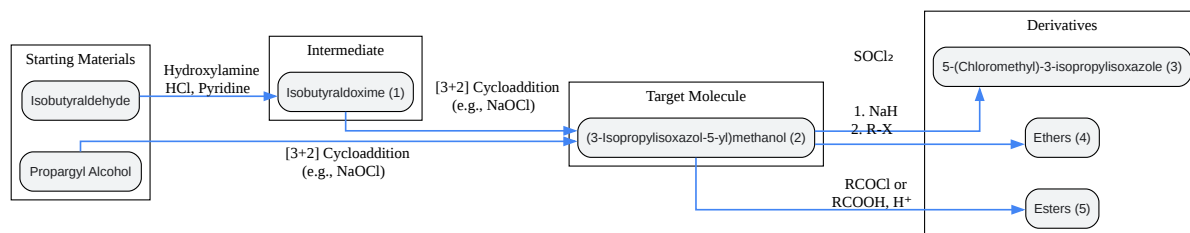
## Quantitative Data Summary

While specific yield data for reactions involving **(3-Isopropylisoxazol-5-yl)methanol** are not readily available in the literature, the following table provides typical yields for the analogous synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, which can be considered as a reference.

Compound	Starting Materials	Reagents	Solvent	Temperature	Yield (%)	Reference
(3-para-tolyl-isoxazol-5-yl)methanol	4-methylbenzaldehyde, propargyl alcohol	NaOCl	CCl <sub>4</sub>	70°C	97	[1]

## Visualizations

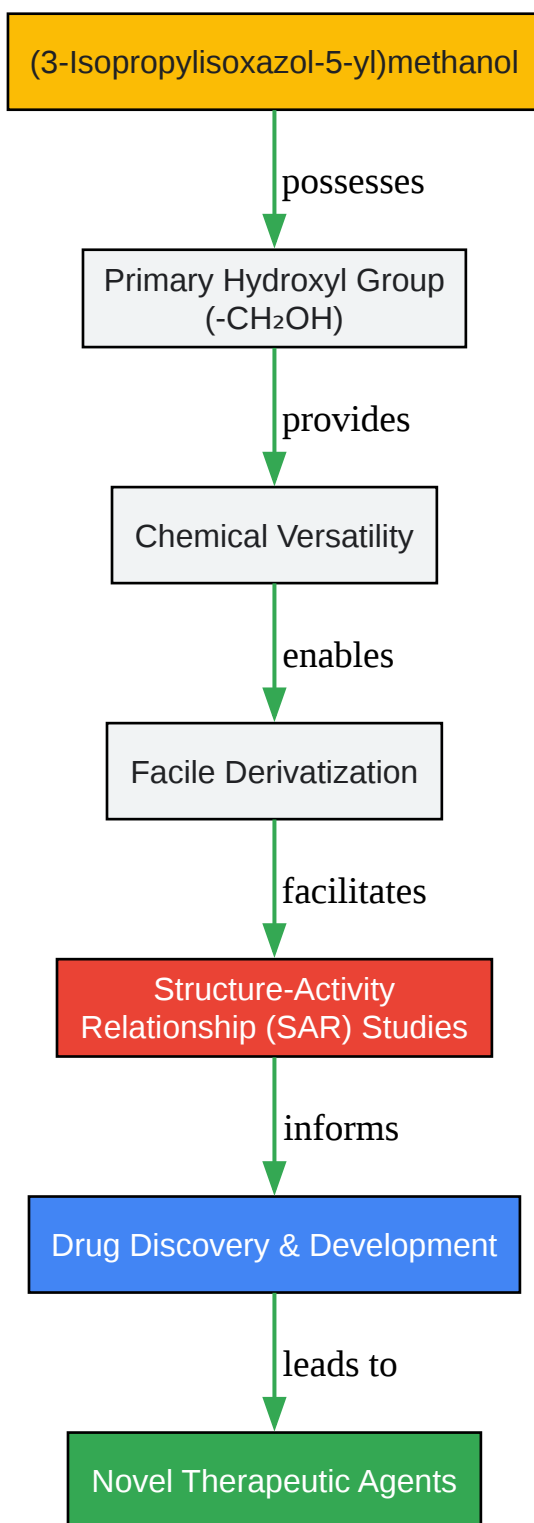
### Synthetic Workflow



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Caption: Synthetic pathway from starting materials to **(3-Isopropylisoxazol-5-yl)methanol** and its subsequent derivatization.

## Logical Relationship of Applications



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Caption: The role of **(3-Isopropylisoxazol-5-yl)methanol** as a building block in drug discovery.

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